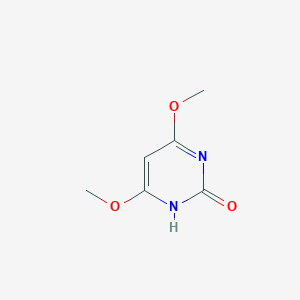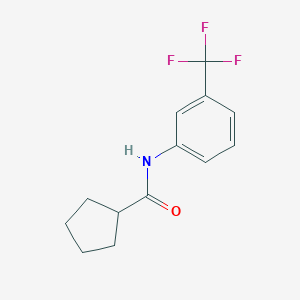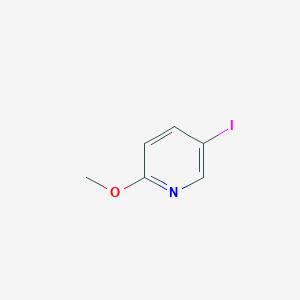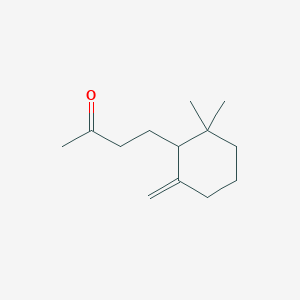
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one, also known as DMCM, is a chemical compound that has been extensively studied for its potential use in the treatment of anxiety and other related disorders. DMCM belongs to the class of compounds known as cyclohexanones and has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Mechanism Of Action
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one acts on the gamma-aminobutyric acid (GABA) receptor in the brain, which is responsible for regulating anxiety levels. It binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the activity of GABA. This results in an overall decrease in neuronal activity, which reduces anxiety levels and promotes relaxation.
Biochemical And Physiological Effects
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can help to reduce anxiety levels. 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one has also been found to have sedative and hypnotic effects, which can be beneficial in the treatment of sleep disorders. Additionally, 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one has been shown to have anticonvulsant properties, which can be useful in the treatment of epilepsy.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one in lab experiments is that it has a well-established synthesis method and has been extensively studied in the literature. This means that researchers can easily obtain the compound and have access to a large body of knowledge about its properties and potential uses. However, one limitation of using 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one in lab experiments is that it can be difficult to control the dosage and ensure that the effects are consistent across different subjects.
Future Directions
There are a number of potential future directions for research on 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one. One area of interest is the development of new analogs of the compound that have improved properties or reduced side effects. Another area of interest is the investigation of the long-term effects of 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one use, particularly in relation to tolerance and dependence. Additionally, there is potential for research on the use of 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one in combination with other drugs or therapies for the treatment of anxiety and other related disorders.
Synthesis Methods
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one can be synthesized through a multi-step process that involves the reaction of cyclohexanone with acetone and an acid catalyst. The resulting product is then subjected to a series of purification steps to obtain the final compound. This synthesis method has been well-established in the literature and has been used in numerous studies.
Scientific Research Applications
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one has been extensively studied for its potential use in the treatment of anxiety and other related disorders. It has been found to have anxiolytic properties, which means that it can reduce anxiety levels in individuals. 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one has also been shown to have sedative and hypnotic effects, which can be beneficial in the treatment of sleep disorders.
properties
CAS RN |
13720-12-2 |
|---|---|
Product Name |
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one |
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
4-(2,2-dimethyl-6-methylidenecyclohexyl)butan-2-one |
InChI |
InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h12H,1,5-9H2,2-4H3 |
InChI Key |
ZLPHULOLXDKCND-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC1C(=C)CCCC1(C)C |
Canonical SMILES |
CC(=O)CCC1C(=C)CCCC1(C)C |
Other CAS RN |
13720-12-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



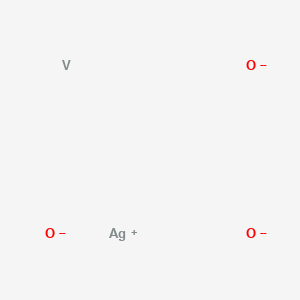
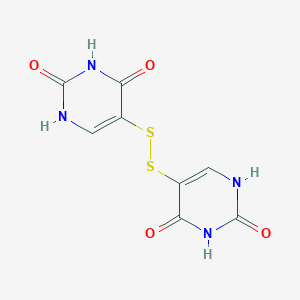
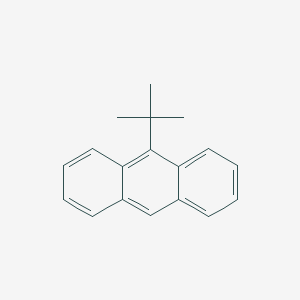
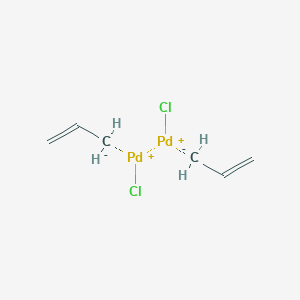
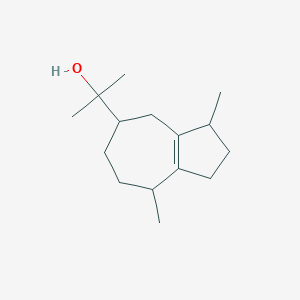
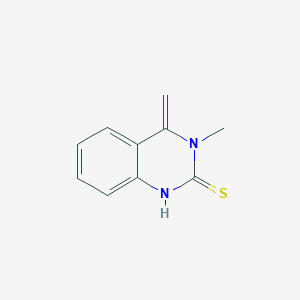
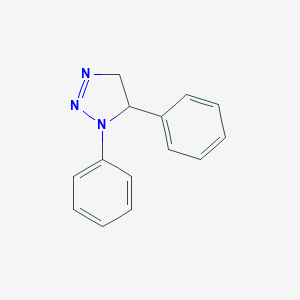
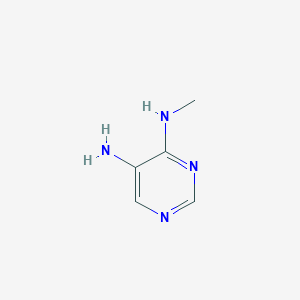
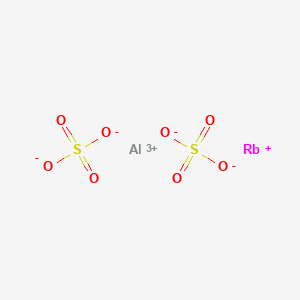
![2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone](/img/structure/B78199.png)
